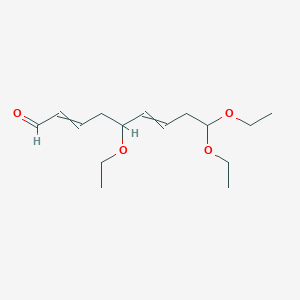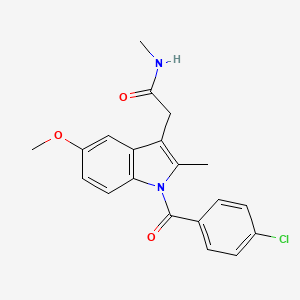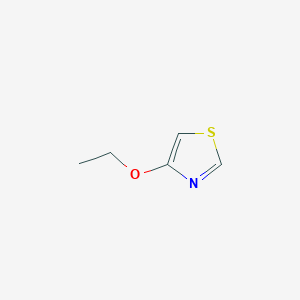
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-aminophenol and 2-methyl-1H-indole.
Formation of Benzoxazole Ring: The first step involves the formation of the benzoxazole ring by reacting 5-chloro-2-aminophenol with a suitable reagent like bromine to introduce the bromo group.
Coupling Reaction: The next step involves coupling the benzoxazole intermediate with 2-methyl-1H-indole under specific conditions, such as using a palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate. It could be explored for its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-aminophenol: A precursor in the synthesis of the target compound.
2-Methyl-1H-indole: Another precursor used in the synthesis.
Benzoxazole Derivatives: Other benzoxazole derivatives with similar structural features.
Uniqueness
The uniqueness of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other benzoxazole derivatives.
Eigenschaften
CAS-Nummer |
82783-92-4 |
|---|---|
Molekularformel |
C16H10BrClN2O2 |
Molekulargewicht |
377.62 g/mol |
IUPAC-Name |
6-bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10BrClN2O2/c1-8-15(9-4-2-3-5-12(9)19-8)20-13-7-11(18)10(17)6-14(13)22-16(20)21/h2-7,19H,1H3 |
InChI-Schlüssel |
HLWZYASFYSWRMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)N3C4=CC(=C(C=C4OC3=O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)

![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)







![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



